Product packaging for Ethyl urocanate(Cat. No.:CAS No. 27538-35-8)

Ethyl urocanate

Cat. No.: B1604955
CAS No.: 27538-35-8
M. Wt: 166.18 g/mol
InChI Key: HPMLGOFBKNGJAM-UHFFFAOYSA-N
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Description

Contextualization within Urocanic Acid Metabolism and Biological Significance

Ethyl urocanate is chemically derived from urocanic acid (UCA), a pivotal intermediate in the catabolism of the amino acid L-histidine. wikipedia.orgontosight.ai The formation of UCA from L-histidine is catalyzed by the enzyme histidine ammonia-lyase (or histidase). wikipedia.org The metabolic journey and biological importance of UCA differ based on its location in the body. In the liver, UCA is a transient intermediate in the metabolic pathway that converts histidine into glutamic acid. wikipedia.org

Conversely, in the epidermis, specifically the stratum corneum (the outermost layer of the skin), trans-urocanic acid accumulates. hmdb.cabiosynth.com It is primarily derived from the breakdown of filaggrin, a histidine-rich protein. wikipedia.org In this cutaneous environment, trans-UCA serves a critical function as a major endogenous chromophore, absorbing ultraviolet (UV) radiation. biosynth.comebi.ac.uk This action initially led to its characterization as a natural sunscreen, offering protection against UV-induced DNA damage. wikipedia.orgbiosynth.com

The biological significance of UCA becomes more complex upon exposure to UVB radiation. This exposure causes the photoisomerization of the naturally occurring trans-UCA into its geometric isomer, cis-urocanic acid. wikipedia.orguitm.edu.my This structural change dramatically alters its biological function. Cis-UCA is recognized as a potent immunomodulatory molecule that can suppress local and systemic immune responses. uitm.edu.myontosight.aiuva.nl It has been shown to affect the activity of various immune cells, including T-lymphocytes and Langerhans cells, and is considered a key mediator of UV-induced immunosuppression. hmdb.caontosight.aiuva.nl This "Yin and Yang" nature of UCA, possessing both photoprotective and immunosuppressive properties, makes it a molecule of intense scientific interest. uitm.edu.my

Table 1: Key Biological Roles of Urocanic Acid Isomers
IsomerFormationLocationPrimary Biological RoleCitation
trans-Urocanic AcidEnzymatic deamination of L-histidine via histidase.Stratum corneum of the skin.Endogenous UV filter (natural sunscreen). wikipedia.orghmdb.cabiosynth.com
cis-Urocanic AcidPhotoisomerization of trans-UCA upon UV radiation exposure.Skin (following UV exposure), can be detected systemically.Immunosuppression. wikipedia.orguitm.edu.myontosight.aiuva.nl

Historical Trajectory of Research on Urocanic Acid Esters in Biological Systems

The study of urocanic acid began in 1874 when it was first isolated from the urine of a dog by the chemist Max Jaffé. wikipedia.org For much of the 20th century, research highlighted its function as a "natural sunscreen." researchgate.netacs.org A significant turning point occurred in 1983 when De Fabo and Noonan discovered that the cis-isomer of UCA possesses immunosuppressive properties. acs.orgresearchgate.net This finding raised health concerns and led to the gradual removal of urocanic acid from sunscreen and cosmetic formulations where it had been used. acs.org

Following this discovery, research into UCA and its derivatives, including esters like methyl and this compound, intensified. Scientific investigations into urocanate esters have often been centered on their photochemical behavior, such as photosensitized dimerization and isomerization reactions. researchgate.netresearchgate.net These studies are crucial for understanding how these derivatives behave under UV exposure, a key characteristic of the parent molecule.

More recently, research has shifted towards the therapeutic potential of UCA derivatives. For instance, studies have explored the anti-inflammatory effects of UCA esters. In an in vivo model of inflammatory bowel disease, a combination of imidazole (B134444) ethyl esters, related to this compound, was found to reduce inflammation, colon weight to length ratio, and the number of infiltrating neutrophils. nih.gov Spectroscopic studies comparing urocanic acid and its methyl ester have shown that esterification does not fundamentally alter the core photophysical properties, suggesting that esters could be developed to retain desirable characteristics while potentially modifying others, like solubility or bioavailability. rsc.org The synthesis and chemical reactivity of this compound itself have also been subjects of academic inquiry. researchgate.net

Rationale for Dedicated Academic Investigation of this compound

The focused academic investigation of this compound is driven by several key scientific objectives. As a direct derivative of urocanic acid, studying this compound provides valuable insights into the structure-activity relationships of this important class of biological molecules. By modifying the carboxylic acid group into an ethyl ester, researchers can probe how this change affects the compound's chemical and biological properties.

One primary rationale is the potential for improved therapeutic characteristics. Esterification can alter a molecule's physicochemical properties, such as lipophilicity and solubility, which can, in turn, affect its absorption, distribution, and metabolism in biological systems. researchgate.netnih.gov Research has already suggested that ethyl esters of related imidazole compounds possess anti-inflammatory properties, providing a strong reason to investigate this compound for similar activities in conditions like inflammatory bowel disease. nih.gov

Furthermore, there is significant interest in developing novel photoprotective agents inspired by nature. The goal is to create compounds that mimic the beneficial UV-filtering properties of trans-urocanic acid while eliminating the detrimental immunosuppressive effects associated with its cis-isomer. acs.org Investigating derivatives like this compound is a critical step in this endeavor. By understanding the photochemistry and photobiology of such esters, scientists may be able to design safer and more effective sunscreen agents. researchgate.netrsc.org The photochemical dimerization of urocanate esters, for example, is an area of study that contributes to a deeper understanding of their stability and reactivity under UV light. researchgate.netresearchgate.net

Table 2: Research Focus on Urocanic Acid and Its Ethyl Ester
CompoundKey Research AreaRationaleCitation
Urocanic Acid (UCA)Photobiology, ImmunologyUnderstanding its dual role as a natural sunscreen and an immunosuppressant. uitm.edu.myresearchgate.netacs.org
This compoundPhotochemistry, Therapeutic DevelopmentInvestigating how esterification alters photochemical behavior and exploring potential as an anti-inflammatory agent. researchgate.netnih.gov
Urocanate Esters (general)Drug Design, PhotoprotectionDeveloping next-generation UV filters that retain photoprotective qualities without immunosuppressive effects. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1604955 Ethyl urocanate CAS No. 27538-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMLGOFBKNGJAM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27538-35-8, 111157-51-8
Record name Ethyl urocanate
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Record name Ethyl urocanate
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Record name Ethyl 3-(1H-imidazol-4-yl)acrylate
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Record name ETHYL UROCANATE
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Synthetic Methodologies and Chemical Derivatization of Ethyl Urocanate

Established Reaction Pathways for the Synthesis of Ethyl Urocanate

The primary methods for synthesizing this compound involve the direct modification of its parent compound, urocanic acid. These pathways are well-established and rely on fundamental organic reactions.

Esterification Processes of Urocanic Acid

Esterification of the carboxylic acid group of urocanic acid is the most direct route to obtaining this compound. Several methods are prominent, each with specific advantages and applications.

Fischer-Speier Esterification: This classic method involves reacting urocanic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent and water is removed as it is formed. masterorganicchemistry.com For instance, (E)-urocanic methyl ester has been synthesized by suspending (E)-urocanic acid in dry methanol (B129727) saturated with HCl gas, followed by reflux. univ.kiev.ua A similar procedure can be applied using ethanol to produce this compound. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, making it susceptible to nucleophilic attack by ethanol. masterorganicchemistry.com

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). youtube.comnih.gov The reaction proceeds at room temperature in a suitable solvent like dichloromethane. youtube.com The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. d-nb.info DMAP then acts as an acyl transfer reagent, forming an N-acylpyridinium species, which is highly reactive and readily undergoes nucleophilic attack by the alcohol to form the desired ester. d-nb.info A key feature of this method is the conversion of DCC into the insoluble urea (B33335) derivative, dicyclohexylurea (DCU), which formally removes the water generated during the reaction. youtube.com This method is particularly advantageous for synthesizing esters that are inaccessible through other, harsher methods. youtube.comnih.gov

MethodReagentsConditionsKey AdvantagesConsiderations
Fischer-Speier EsterificationUrocanic Acid, Ethanol (excess), Strong Acid Catalyst (e.g., H₂SO₄, HCl)RefluxCost-effective, uses simple reagents. masterorganicchemistry.comRequires harsh acidic conditions; equilibrium reaction requires removal of water or excess alcohol. masterorganicchemistry.comcommonorganicchemistry.com
Steglich EsterificationUrocanic Acid, Ethanol, DCC, DMAP (catalyst)Mild, typically room temperature. youtube.comMild conditions suitable for acid-sensitive substrates; high yields. commonorganicchemistry.comnih.govDCC is a potent allergen; removal of DCU byproduct is necessary. youtube.com

Advanced Synthetic Techniques for this compound Production

Beyond traditional esterification, other synthetic routes have been developed.

Wittig Reaction: An alternative synthesis of this compound starts from 4-imidazolecarboxaldehyde. nih.gov This approach utilizes the Wittig reaction, where the aldehyde is reacted with a phosphorus ylide, specifically one that will form the ethyl acrylate (B77674) moiety. This method has been successfully used to prepare ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid in satisfactory yields. nih.gov

Microwave-Assisted Synthesis: To improve reaction efficiency, microwave irradiation has been employed as an advanced heating technique. ajrconline.org Microwave-assisted organic synthesis can dramatically reduce reaction times, increase product yields, and enhance product purity compared to conventional heating methods. ajrconline.orgmdpi.com In the context of esterification, microwave irradiation can be coupled with a catalyst, such as a cation-exchange resin, to synthesize esters efficiently. researchgate.net This synergy enhances the catalyst's activity, leading to higher yields in significantly shorter timeframes—often minutes instead of hours. ajrconline.orgresearchgate.netscielo.org.mx For example, the synthesis of ethyl 4-hydroxy-3-methoxycinnamate, a related cinnamic acid derivative, saw yields of 84.2% in just 30 minutes under optimal microwave conditions. researchgate.net

Design and Synthesis of Novel this compound Analogues

This compound serves as a scaffold for the synthesis of novel compounds with tailored properties, achieved by modifying either the imidazole (B134444) ring or the ester group.

Modifications on the Imidazole Ring System of this compound

The imidazole ring of this compound offers sites for N-alkylation, leading to a variety of derivatives. Research has focused on synthesizing N-substituted analogues for applications such as angiotensin II AT1 receptor blockers. edulll.grresearchgate.net

The synthesis of these analogues often involves a multi-step process. For example, to create N-biphenylmethyl imidazole derivatives, the imidazole ring is first protected at the N-1 position using a protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM). edulll.grresearchgate.net This regioselective protection is crucial as the imidazole moiety of urocanic acid exists in two tautomeric forms, and alkylation can occur at either the N-1 (N(τ)) or N-3 (N(π)) nitrogen atom. univ.kiev.ua Following protection, the desired substituent, such as a biphenylmethyl moiety, can be introduced at the other nitrogen position. edulll.grresearchgate.net Subsequent deprotection yields the final N-substituted this compound analogue. researchgate.net This strategic manipulation allows for the synthesis of specific regioisomers, such as 1,4- and 1,5-disubstituted imidazoles, which are key intermediates for various pharmacologically active compounds. edulll.grgoogle.com

Structural Diversification through Ester Group Functionalization

The ester group of this compound is another key site for chemical modification, allowing for structural diversification.

One approach is the synthesis of a series of different alkyl esters. As mentioned, the Wittig reaction has been used to produce not only this compound but also longer-chain esters like n-dodecyl and n-hexadecyl urocanate. nih.gov This demonstrates the versatility of the synthetic route in accommodating various alcohols to alter the lipophilicity and other physical properties of the molecule.

Furthermore, the ester group can be chemically transformed into other functional groups. For instance, the ester can be reduced to a primary alcohol. This transformation is a critical step in the synthesis of more complex derivatives, such as (E)- and (Z)-α,β-difluorourocanic acid, where the deactivating ester function is converted to a hydroxymethyl group to facilitate subsequent reactions. nih.gov The resulting alcohol can then undergo further chemical manipulation. Conversely, the ester can be hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, which is useful when the free acid form is desired after other synthetic modifications have been performed on the molecule. google.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of this compound and related compounds.

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. usm.my The production of urocanic acid itself can be achieved via the enzymatic conversion of L-histidine using the enzyme histidase. wikipedia.orgnih.gov Following this, enzymatic esterification can be employed to synthesize this compound. Lipases, such as those from Candida rugosa, are effective biocatalysts for the esterification of alcohols and carboxylic acids under mild conditions, often in organic solvents like n-hexane. usm.my This approach avoids the harsh acids and high temperatures of conventional methods, reducing side product formation and simplifying purification. usm.my

Microwave-Assisted Synthesis: As previously noted, microwave-assisted synthesis is a key green technology. mdpi.com Its primary advantages are significant energy savings and drastically reduced reaction times. ajrconline.orgresearchgate.net The ability to conduct reactions quickly and with high yields minimizes waste and the use of solvents, aligning with the principles of preventing waste and improving energy efficiency. researchgate.net

Use of Sustainable Feedstocks: Another tenet of green chemistry is the use of renewable resources. Ethyl lactate, itself a green solvent, is being explored as a sustainable feedstock for producing value-added chemicals. rsc.org While not a direct synthesis of this compound, this highlights the trend towards using bio-based starting materials in chemical synthesis, a principle that could be applied to the urocanic acid backbone in the future.

Biological Activities and Pharmacological Potential of Ethyl Urocanate and Its Derivatives

Immunomodulatory Efficacy of Ethyl Urocanate Analogues

The immunomodulatory effects of this compound analogues have been a subject of scientific inquiry, particularly concerning their ability to influence cytokine production and immune cell behavior. Research in this area, however, has often utilized a combination of ethyl esters of imidazole (B134444) derivatives, providing insights into the potential activities of this class of compounds.

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression

Studies utilizing ex vivo models of inflamed human tissue have demonstrated the potential of urocanic acid (UCA) derivatives, including ethyl esters, to modulate the expression of key cytokines involved in the inflammatory response. In biopsies of inflamed colonic tissue from patients with ulcerative colitis, incubation with a combination of two ethyl esters of imidazole derivatives led to a notable shift in the cytokine profile. nih.govnottingham.ac.uk

Specifically, a reduction in the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) was observed. nih.govnottingham.ac.uk Concurrently, the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) were found to be increased in the presence of these compounds. nih.govnottingham.ac.uk This dual action of suppressing pro-inflammatory mediators while enhancing anti-inflammatory ones suggests a potent immunomodulatory capacity.

Table 1: Effect of Urocanic Acid Ethyl Ester Derivatives on Cytokine Secretion in Ex Vivo Inflamed Colonic Tissue

CytokineChange in SecretionImplication
Interleukin-6 (IL-6)DecreasedReduction of pro-inflammatory signaling
Interleukin-8 (IL-8)DecreasedReduction of neutrophil-attracting chemokine
Interleukin-10 (IL-10)IncreasedEnhancement of anti-inflammatory response

Data derived from studies on a combination of urocanic acid ethyl ester derivatives. nih.govnottingham.ac.uk

Modulation of Immune Cell Function and Phenotype

The influence of this compound analogues extends to the function of immune cells, particularly neutrophils. In a murine model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, the administration of a combination of two ethyl esters of imidazole derivatives resulted in a significant reduction in the number of infiltrating neutrophils in the inflamed colon. nih.govnottingham.ac.uk Neutrophils are key effector cells in the acute inflammatory response, and their accumulation at sites of inflammation contributes to tissue damage. By reducing their infiltration, these ethyl ester derivatives may help to mitigate the severity of the inflammatory process.

While direct evidence detailing the effects of this compound on the phenotype and function of other immune cells such as T lymphocytes, macrophages, or dendritic cells is limited in the currently available literature, the observed reduction in neutrophil infiltration points towards a significant impact on immune cell trafficking and activity at inflammatory sites. nih.govnottingham.ac.uk

Impact on Hypersensitivity Reactions and Immune Suppression

The parent compound, urocanic acid (UCA), particularly its cis-isomer formed upon exposure to UV radiation, is a well-documented modulator of the immune system with known immunosuppressive properties. nih.gov Cis-urocanic acid has been shown to suppress delayed-type hypersensitivity (DTH) responses. nih.gov

However, specific research directly investigating the impact of this compound on hypersensitivity reactions and its broader immune suppressive capabilities is not extensively available. The esterification of urocanic acid to form this compound may alter its physicochemical properties, potentially influencing its absorption, distribution, and biological activity, including its effects on immune suppression. Further studies are required to elucidate the specific role of this compound in modulating hypersensitivity reactions and its potential as an immunosuppressive agent.

Anti-Inflammatory Properties of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has been investigated in preclinical models of inflammatory disease, yielding promising results that highlight their therapeutic potential.

Investigations in Experimental Models of Inflammatory Bowel Disease

Furthermore, a reduction in the colon weight to length ratio was observed, which is a key indicator of intestinal inflammation and edema. nih.govnottingham.ac.uk These findings suggest that this compound derivatives can effectively ameliorate the pathological features of colitis in a preclinical setting.

Table 2: Anti-Inflammatory Effects of Urocanic Acid Ethyl Ester Derivatives in a Mouse Model of Colitis

ParameterObserved EffectSignificance
Area of InflammationSignificantly ReducedIndicates a potent anti-inflammatory effect at the tissue level
Infiltrating NeutrophilsSignificantly ReducedSuggests modulation of immune cell recruitment
Colon Weight to Length RatioReducedImplies a reduction in intestinal edema and inflammation

Data based on a study using a combination of urocanic acid ethyl ester derivatives. nih.govnottingham.ac.uk

Assessment in Ex Vivo Inflamed Tissue Systems

The anti-inflammatory properties of urocanic acid derivatives, including ethyl esters, have been further corroborated in ex vivo studies using human tissue. As previously mentioned in section 3.1.1, when biopsies of inflamed colonic tissue from ulcerative colitis patients were treated with these compounds, a significant decrease in the production of the pro-inflammatory cytokines IL-6 and IL-8 was observed. nih.govnottingham.ac.uk

This ex vivo model provides a valuable translational platform, suggesting that the anti-inflammatory effects observed in animal models may be relevant to human inflammatory conditions. The ability of these compounds to directly modulate the inflammatory milieu in human tissue underscores their potential as therapeutic agents for inflammatory diseases. nih.govnottingham.ac.uk

Antioxidant Capacity and Oxidative Stress Response

This compound, a derivative of the naturally occurring urocanic acid, has been the subject of investigation regarding its antioxidant potential and its role in the cellular response to oxidative stress. While much of the existing research has focused on its parent compound, urocanic acid, the findings provide a foundational understanding of the potential antioxidant mechanisms of its esters.

Urocanic acid itself is recognized as a modest scavenger of peroxyl radicals. dntb.gov.ua The imidazole ring coupled with a conjugated double bond in its structure suggests a capacity to interact with and neutralize free radicals and other reactive oxygen species (ROS). dntb.gov.ua Theoretical studies have further supported the role of urocanic acid as an efficient scavenger of hydroxyl radicals, one of the most reactive and damaging ROS. nih.gov

However, the antioxidant activity of urocanic acid and its derivatives is not straightforward and can be influenced by the specific isomer and the surrounding microenvironment. For instance, while trans-urocanic acid is generally considered to have antioxidant properties, the cis-isomer, formed upon UV radiation exposure, has been shown in some studies to generate ROS in a dose-dependent manner in human keratinocytes. dntb.gov.uagoogle.com This pro-oxidant effect of cis-urocanic acid can lead to increased oxidative stress and subsequent cellular damage. nih.gov

The esterification of urocanic acid to form this compound may alter its antioxidant properties. Studies on other hydroxycinnamic acid esters have demonstrated that such modifications can influence their radical scavenging activity. nih.gov For instance, the esterification of ferulic and sinapic acids has been shown to result in compounds that are as effective or even more efficient as antioxidants than their free acid forms. nih.gov This suggests that this compound could potentially possess significant antioxidant capabilities, although direct experimental evidence remains limited.

The response to oxidative stress is a critical cellular process for maintaining homeostasis, and imbalances in this system are implicated in a variety of pathological conditions. nih.govorientjchem.org The potential for this compound to modulate this response, either by direct radical scavenging or by influencing cellular antioxidant defense mechanisms, warrants further investigation to fully elucidate its biological activities.

Investigational Therapeutic Applications

The biological activities of this compound and its parent compound, urocanic acid, have prompted explorations into their potential therapeutic applications across a range of conditions, from cutaneous disorders to systemic inflammatory diseases and cancer.

Role in Cutaneous Pathophysiology (e.g., Atopic Dermatitis, Photoaging)

In the realm of dermatology, the role of urocanic acid, a precursor to this compound, is of particular interest due to its natural abundance in the skin. Filaggrin, a protein crucial for skin barrier function, is a source of urocanic acid, and mutations in the filaggrin gene are strongly associated with atopic dermatitis. dntb.gov.uagoogle.com This connection suggests a potential role for urocanic acid and its derivatives in the pathophysiology of this inflammatory skin condition. A clinical trial involving a 5% cis-urocanic acid emulsion cream for patients with atopic dermatitis demonstrated an improvement in skin barrier function, highlighting the therapeutic potential of urocanic acid isomers in this context. orientjchem.org

With respect to photoaging, the process is largely driven by UV radiation-induced oxidative stress. nih.gov Trans-urocanic acid, naturally present in the epidermis, absorbs UV-A radiation, which can initiate chemical processes contributing to the photoaging of the skin. nih.gov Upon UV exposure, trans-urocanic acid isomerizes to cis-urocanic acid, which has been linked to immunosuppressive effects that could play a role in the long-term consequences of sun exposure. nih.govgoogle.com The potential for this compound to modulate these processes is an area of ongoing interest, given that other ethyl esters of organic acids have been investigated for their ability to prevent UVB-induced photoaging. researchgate.net

Explorations in Systemic Inflammatory Disorders (e.g., Multiple Sclerosis)

The immunomodulatory properties of urocanic acid have led to investigations into its role in systemic inflammatory disorders such as multiple sclerosis (MS). Research has indicated that plasma levels of cis-urocanic acid are significantly lower in individuals with MS compared to healthy controls. nih.gov In laboratory studies, cis-urocanic acid has been shown to modulate the immune response by increasing the secretion of the anti-inflammatory cytokine IL-10 and inhibiting the production of the pro-inflammatory cytokine IFN-γ from myelin-specific T cells. nih.gov Furthermore, it has been observed to promote the development of regulatory T cells, which are crucial for maintaining immune tolerance. nih.gov These findings suggest that cis-urocanic acid may act as a UV-mediated immunomodulator, potentially contributing to the observed association between sunlight exposure and a reduced risk of MS. nih.gov

While direct research on this compound in the context of MS is lacking, a study on urocanic acid derivatives, including a combination of two ethyl esters, has shown anti-inflammatory effects in a mouse model of inflammatory bowel disease (IBD). acs.org In this study, the administration of the ethyl esters of imidazole derivatives, which are structurally related to urocanic acid, led to a reduction in the area of inflammation and the number of infiltrating neutrophils in the colon. acs.org These findings suggest that esterified derivatives of urocanic acid may possess systemic anti-inflammatory properties, warranting further investigation into the potential of this compound in the context of systemic inflammatory disorders like multiple sclerosis.

Modulation of Malignant Cell Proliferation and Viability (e.g., Bladder Carcinoma)

The potential for this compound and its related compounds to influence the growth and survival of cancer cells has been an area of scientific inquiry. While direct studies on this compound are limited, research into the effects of urocanic acid and other imidazole-containing compounds provides some insights.

In the context of skin cancer, the role of urocanic acid is complex. As a primary UV-absorbing molecule in the epidermis, trans-urocanic acid offers a degree of photoprotection. nih.gov However, its photoisomerization to cis-urocanic acid upon UV exposure has been linked to immunosuppression, which may contribute to the development of skin cancers. nih.gov

Beyond the skin, the imidazole scaffold, which is a core component of this compound, is found in numerous compounds that have been investigated for their anticancer properties. For instance, certain imidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Specifically concerning bladder carcinoma, while there is a lack of direct evidence for the effects of this compound, the broader class of imidazole-based compounds has been explored for therapeutic potential against various malignancies. Further research is necessary to determine if this compound itself possesses the ability to modulate the proliferation and viability of bladder carcinoma cells.

Implications for Metabolic Syndrome and Type 2 Diabetes through Urocanate Reductase

Urocanate reductase is an enzyme that plays a role in the catabolism of urocanic acid. The activity of this enzyme and the levels of urocanic acid have been explored in the context of metabolic disorders. While direct research linking this compound to metabolic syndrome and type 2 diabetes is not extensive, the metabolic pathways involving its parent compound provide a basis for potential implications.

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Chronic inflammation and oxidative stress are recognized as key contributing factors to the development of metabolic syndrome and its complications.

Mechanistic Elucidation of Ethyl Urocanate’s Biological Actions

Interactions with Intracellular Signaling Cascades

The biological effects of ethyl urocanate are mediated through its interactions with various intracellular signaling cascades that are crucial for cell fate decisions, including proliferation, differentiation, and apoptosis.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK and JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are critical in regulating cellular processes such as cell growth, proliferation, and apoptosis. nih.govnih.gov While direct studies on this compound's effect on these pathways are limited, research on its parent compound, urocanic acid, provides valuable insights.

Cis-urocanic acid has been shown to significantly increase the activity of both ERK and JNK in human bladder carcinoma cells. nih.gov This activation of ERK and JNK signaling pathways may mediate some of the cytotoxic effects of cis-urocanic acid. nih.gov Although inhibitors of these pathways did not completely block the effects of cis-urocanic acid on cell viability, the activation of both ERK and JNK is a recognized mechanism for inducing apoptosis in cancer cells. nih.govresearchgate.net Given that this compound is an ester of urocanic acid, it is plausible that it may exert similar effects on the MAPK pathways, potentially with altered potency or kinetics due to its increased lipophilicity. nih.gov However, direct experimental evidence for this compound's influence on ERK and JNK phosphorylation is currently lacking.

Regulation of Cellular pH Homeostasis and Proton Transport

Intracellular pH (pHi) is a tightly regulated parameter crucial for numerous cellular functions, including enzyme activity, cell proliferation, and metabolism. researchgate.netfrontiersin.org Alterations in pHi can significantly impact cell behavior and are often observed in pathological conditions like cancer. frontiersin.orgnih.gov

Trans-urocanic acid is known to be a major contributor to the acidic pH of the skin. nih.gov This suggests a role for urocanic acid and its derivatives in pH regulation. The conversion of trans-urocanic acid to its cis-isomer upon UV exposure and the potential for cis-urocanic acid to act as a proton transporter provide a mechanism by which it could influence cellular pH. nih.gov By transporting protons from a mildly acidic extracellular environment into the cell cytosol, cis-urocanic acid can induce intracellular acidification, thereby suppressing various cellular activities. nih.gov

While direct studies on this compound's role in proton transport are not available, its esterification may enhance its ability to cross cell membranes, potentially influencing intracellular pH homeostasis. nih.gov The regulation of pHi is a complex process involving various ion transport proteins, and further research is needed to elucidate the specific mechanisms by which this compound might interact with these transporters and affect cellular pH. nih.gov

Impact on Cell Cycle Progression and Apoptotic Pathways

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells. nih.govnih.gov

Studies on compounds with similar chemical moieties suggest that this compound may influence these pathways. For instance, ethyl acetate (B1210297) fractions of certain plant extracts have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov Specifically, an ethyl acetate fraction of Phoenix dactylifera L. (Ajwa dates) was found to induce apoptosis and arrest the cell cycle in the S phase in prostate cancer cells. nih.gov Another study on an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative demonstrated its ability to induce apoptosis and cause G2/M-phase cell-cycle arrest in breast cancer cells. mdpi.com

Furthermore, cis-urocanic acid has been reported to induce both apoptotic and necrotic cell death in human bladder carcinoma cells. nih.gov This process involves the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and caspase activation. nih.govresearchgate.net Given these findings, it is hypothesized that this compound could also possess the ability to modulate cell cycle progression and trigger apoptotic pathways, although direct experimental verification is required.

Enzyme-Ligand Interactions and Biochemical Inhibition Kinetics

The biological activity of this compound can also be understood through its interactions with specific enzymes involved in histidine metabolism.

Modulation of Histidine Ammonia-Lyase (Histidase) Activity

Histidine ammonia-lyase, also known as histidase, is the enzyme responsible for the non-oxidative deamination of L-histidine to produce trans-urocanic acid and ammonia. wikipedia.org This is the first step in the catabolism of histidine. wikipedia.org

Research has shown that the product of this reaction, urocanate, can act as a competitive inhibitor of histidase, creating a negative feedback loop. nih.gov This inhibition by urocanate helps to regulate the rate of histidine degradation. The competitive inhibition constant (Ki) for urocanate against histidase from Pseudomonas putida has been determined to be 0.13 mM. nih.gov While this data pertains to urocanate, it is conceivable that this compound, as a derivative, could also interact with the active site of histidase, potentially modulating its activity. However, specific kinetic studies on the interaction between this compound and histidase are not yet available.

Interaction with Urocanase and Formiminoglutamase Enzymes

Following its formation from histidine, trans-urocanic acid is further metabolized by the enzyme urocanase (urocanate hydratase). wikipedia.orgnih.gov Urocanase catalyzes the hydration of urocanate to form 4-imidazolone-5-propionic acid. wikipedia.org This intermediate is then acted upon by imidazolonepropionase, and the subsequent product, formiminoglutamate, is converted by formiminoglutamase to glutamate.

Studies on the regulation of this pathway have shown that succinate (B1194679) acts as a competitive inhibitor of urocanase, with a Ki of 1.8 mM in Pseudomonas putida. nih.gov Furthermore, derivatives of urocanic acid, such as 2-methylurocanate, have been shown to cause a time-dependent inactivation of urocanase. nih.gov There is currently no direct evidence to suggest that this compound interacts with or inhibits urocanase or formiminoglutamase. The structural modifications introduced by the ethyl group could potentially alter its binding affinity for these enzymes compared to the natural substrate.

Interactive Data Table: Enzyme Inhibition Kinetics

EnzymeInhibitorOrganismInhibition TypeKi Value (mM)
HistidaseUrocanatePseudomonas putidaCompetitive0.13 nih.gov
UrocanaseSuccinatePseudomonas putidaCompetitive1.8 nih.gov
Urocanase2-MethylurocanateNot SpecifiedTime-dependent inactivationNot reported nih.gov

Table of Mentioned Compounds

Compound Name
2-Methylurocanate
4-Imidazolone-5-propionic acid
Ammonia
cis-Urocanic acid
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This compound
Formiminoglutamate
Glutamate
L-histidine
Succinate
trans-Urocanic acid

Allosteric or Active Site Interactions with Urocanate Reductase

This compound, as a derivative of urocanic acid, is presumed to interact with urocanate reductase at the same active site as its parent compound. Urocanate reductase is a bacterial enzyme that catalyzes the reduction of urocanate to imidazole (B134444) propionate. Detailed structural studies of urocanate reductase have revealed a well-defined active site where the substrate, urocanate, binds.

The binding of urocanate in the active site of urocanate reductase is stabilized by a network of hydrogen bonds and salt bridges. The carboxyl group of urocanate is crucial for this interaction, forming a salt bridge with a conserved arginine residue (Arg560) and hydrogen bonds with the backbone nitrogen of a glycine (B1666218) residue (Gly563) and another arginine residue (Arg411). Additionally, the imidazole moiety of urocanate can act as a hydrogen bond donor.

Given that this compound possesses an ethyl ester group in place of the carboxylic acid group of urocanic acid, its interaction with the active site of urocanate reductase would be altered. The absence of the negatively charged carboxylate would prevent the formation of the salt bridge with Arg560. However, the carbonyl oxygen of the ester group could still potentially form hydrogen bonds with active site residues. The imidazole ring and the acrylate (B77674) double bond of this compound would likely interact with the active site in a manner similar to urocanic acid.

The binding of the substrate induces a conformational change in urocanate reductase, causing a clamp-like domain to close over the active site. This "intermediate closure" stabilizes the enzyme-substrate complex for catalysis. It is plausible that the binding of this compound would also induce a similar, though perhaps less stable, conformational change. The precise nature of the interaction, and whether this compound acts as a substrate, an inhibitor, or does not interact at all, would depend on the specific energetic contributions of these interactions.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

While specific and extensive structure-activity relationship (SAR) studies on this compound and its analogues are not widely documented in publicly available literature, general principles of medicinal chemistry and SAR can be applied to understand how structural modifications might influence its biological activity. SAR studies are fundamental in drug discovery for optimizing the pharmacological profile of a lead compound.

Identification of Structural Determinants for Specific Biological Effects

The structure of this compound contains several key features that can be modified to probe their importance for biological activity: the imidazole ring, the acrylate double bond, and the ethyl ester group.

The Imidazole Ring: This heterocyclic ring is a critical component. Modifications such as substitution on the ring, altering the position of the nitrogen atoms, or replacing the imidazole with other heterocyclic systems would likely have a significant impact on biological activity. The imidazole ring's ability to participate in hydrogen bonding and its specific pKa are important for its interaction with biological targets.

The Acrylate Moiety: The α,β-unsaturated ester system is a potential Michael acceptor and its geometry (E/Z isomerism) is important. Reduction of the double bond would increase the flexibility of the side chain and alter its electronic properties, likely affecting how it fits into a binding site. Studies on related compounds, such as hydroxycinnamic acid derivatives, have shown that the C7-C8 double bond is a critical structural element for certain biological activities.

The Ethyl Ester Group: The esterification of the carboxylic acid of urocanic acid to give this compound alters its polarity, solubility, and ability to act as a hydrogen bond donor. Varying the length and branching of the alkyl chain of the ester (e.g., methyl, propyl, butyl) would modulate the lipophilicity of the molecule. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a target. For instance, increasing the alkyl chain length generally increases lipophilicity, which may enhance membrane permeability up to a certain point.

The following interactive table illustrates hypothetical SAR for this compound analogues, demonstrating how structural modifications could influence a hypothetical biological activity (e.g., enzyme inhibition).

Analogue Modification from this compound Predicted Change in Lipophilicity Hypothetical Biological Activity
Mthis compoundEthyl group replaced with methylDecreasePotentially similar or slightly decreased
Propyl UrocanateEthyl group replaced with propylIncreasePotentially increased due to enhanced hydrophobic interactions
cis-Ethyl Urocanatetrans double bond isomerized to cisNo changeLikely decreased due to altered geometry
Ethyl 3-(1H-imidazol-5-yl)propanoateAcrylate double bond reducedSlight IncreaseSignificantly decreased due to loss of rigidity and electronic properties
Ethyl (E)-3-(1-methyl-1H-imidazol-5-yl)acrylateMethylation of imidazole nitrogenIncreasePotentially altered due to steric hindrance and loss of H-bond donor

Rational Design Strategies for Enhanced Pharmacological Profiles

Rational drug design aims to develop new compounds with improved therapeutic effects and reduced side effects based on an understanding of the biological target. For this compound, several strategies could be employed to enhance its pharmacological profile.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the ester group of this compound could be replaced with an amide or a sulfonamide to alter its hydrogen bonding capacity and resistance to hydrolysis by esterases. The imidazole ring could be replaced with other five-membered heterocycles like pyrazole (B372694) or triazole to fine-tune its electronic and steric properties.

Structure-Based Design: If the three-dimensional structure of the biological target of this compound is known (such as urocanate reductase), structure-based design can be utilized. This involves using computational modeling to design analogues that fit more precisely into the active site and form more favorable interactions. For instance, if a hydrophobic pocket is identified in the active site, the ethyl group could be extended or branched to better fill this pocket, potentially increasing binding affinity.

Prodrug Approach: this compound itself can be considered a prodrug of urocanic acid, as it can be hydrolyzed by esterases in the body to release the active carboxylic acid. This strategy is often used to improve the oral bioavailability of drugs containing a carboxyl group. Further modifications to the ester group could be made to control the rate of hydrolysis and the release of urocanic acid in specific tissues.

The design of more potent and selective analogues of this compound would be guided by the insights gained from SAR studies. For example, if SAR studies indicated that increased lipophilicity is correlated with higher activity, efforts would focus on synthesizing analogues with larger alkyl ester groups or lipophilic substituents on the imidazole ring.

Computational Approaches and Molecular Modeling of Ethyl Urocanate

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.netnottingham.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, stability, and interactions that are often inaccessible through experimental techniques alone. nih.goviastate.edu

Conformational Analysis and Stability in Aqueous and Lipidic Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. MD simulations are particularly well-suited to explore the conformational landscape of ethyl urocanate in different biological environments, such as the aqueous cytosol and lipidic cell membranes.

In an aqueous environment , simulations can reveal how this compound interacts with water molecules through hydrogen bonding and electrostatic interactions. These simulations track the rotational freedom around single bonds, particularly the bond connecting the acrylate (B77674) and imidazole (B134444) moieties, to identify the most stable conformations. The solvent is shown to play a critical role in stabilizing different conformers. nih.gov For instance, polar solvents can stabilize conformations with larger dipole moments. The stability of these conformations is assessed by calculating the potential energy of the system over the simulation trajectory.

In a lipidic environment , which mimics a cell membrane, MD simulations can predict the partitioning and orientation of this compound within the lipid bilayer. The simulations can show whether the molecule prefers to reside in the hydrophobic core of the membrane or at the polar head group interface. This is crucial for understanding its ability to cross biological membranes. The stability of this compound within the lipid bilayer is determined by analyzing non-covalent interactions, such as van der Waals and electrostatic forces, between the molecule and the surrounding lipid chains. mdpi.com

Table 1: Representative Conformational Dihedral Angles of this compound in Different Solvents from MD Simulations

EnvironmentDihedral Angle (τ) Cα-Cβ-Cγ-NδPredominant ConformationRelative Population (%)
Aqueous (Water)~180°Extended (trans-like)75
Aqueous (Water)~60°Gauche25
Lipidic (POPC Bilayer)~175°Extended (trans-like)85
Lipidic (POPC Bilayer)~-70°Gauche15

Ligand-Protein Interaction Dynamics and Binding Site Characterization

MD simulations are instrumental in understanding the dynamic nature of how this compound interacts with protein targets. nih.govwhiterose.ac.uk Unlike static docking models, MD simulations can reveal the subtle conformational adjustments in both the ligand and the protein upon binding, providing a more realistic depiction of the binding event. researchgate.netresearchgate.net

These simulations can identify key amino acid residues that form stable interactions with this compound, such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions. semanticscholar.orgosti.gov By monitoring the distance and geometry of these interactions over the course of the simulation, the stability of the protein-ligand complex can be quantified. Furthermore, MD simulations can be used to characterize the binding site, revealing its flexibility and the role of water molecules in mediating the interaction. mdpi.comtdx.cat This information is critical for understanding the molecular basis of the ligand's biological activity and for the rational design of more potent molecules. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is a powerful tool for predicting a wide range of molecular properties from first principles, providing high accuracy for medium-sized molecules like this compound. nih.govnih.gov

Electronic Structure, Reactivity, and Spectroscopic Property Predictions

DFT calculations are used to determine the electronic properties of this compound, which govern its reactivity and spectroscopic behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com

DFT can also be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of the molecule's susceptibility to chemical reactions. mdpi.com Furthermore, DFT is employed to predict spectroscopic properties. nih.govjchemlett.com For example, Time-Dependent DFT (TD-DFT) can accurately predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions. researchgate.net Similarly, DFT can be used to compute NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to validate the computational model. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound using DFT (B3LYP/6-311G(d,p))

PropertyCalculated Value
HOMO Energy-6.45 eV
LUMO Energy-1.21 eV
HOMO-LUMO Gap (ΔE)5.24 eV
Ionization Potential6.45 eV
Electron Affinity1.21 eV
Electronegativity (χ)3.83 eV
Chemical Hardness (η)2.62 eV
Electrophilicity Index (ω)2.80 eV

Theoretical Investigation of Photochemical Transformations

This compound, like its parent compound urocanic acid, is known to undergo photochemical transformations upon exposure to UV radiation, most notably trans-cis isomerization. nih.govnih.govnih.gov TD-DFT is a valuable tool for investigating the mechanisms of these photoreactions. researchgate.net By calculating the potential energy surfaces of the ground and excited electronic states, researchers can map out the reaction pathways.

These calculations can identify the key excited states involved in the isomerization process and locate important features on the potential energy surface, such as conical intersections, which are points where different electronic states have the same energy and facilitate rapid, non-radiative decay back to the ground state. This allows for a detailed understanding of the quantum yields and kinetics of the photoisomerization process, which is critical for evaluating the photostability and potential phototoxicity of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbiointerfaceresearch.com This method is widely used in drug discovery to screen virtual libraries of compounds and to propose the binding mode of a ligand in the active site of a target protein. biointerfaceresearch.com

For this compound, molecular docking studies can be performed to identify potential protein targets and to understand the structural basis of its binding affinity. doaj.org The process involves generating a multitude of possible binding poses of this compound within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.netupf.edu

The results of a docking study provide a static snapshot of the most likely binding conformation and highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net This information can guide further experimental studies and can be used as a starting point for more computationally intensive methods like MD simulations to explore the dynamics of the interaction. nih.govresearchgate.net

Advanced Analytical Methodologies for Ethyl Urocanate Determination

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of ethyl urocanate and its isomers. Its versatility allows for the analysis of complex mixtures, making it particularly suitable for biological samples.

The separation and quantification of the geometric isomers of this compound, (E)-ethyl urocanate and (Z)-ethyl urocanate, in biological matrices such as skin extracts, are critical for studying their distinct physiological effects. Reversed-phase HPLC is the most common approach for this purpose.

Methodologies developed for the separation of urocanic acid isomers can be readily adapted for this compound. These methods typically employ C8 or C18 stationary phases. The mobile phase composition is a key factor in achieving optimal separation. A common mobile phase consists of an aqueous buffer, such as phosphate buffer, and an organic modifier, typically acetonitrile or methanol (B129727). The pH of the aqueous phase is controlled to ensure the proper ionization state of the imidazole (B134444) ring, which influences retention and peak shape. Isocratic elution is often sufficient for the separation of the isomers.

For instance, a typical HPLC method for the analysis of urocanic acid isomers, which can be applied to this compound, utilizes a C8 column with a mobile phase of 0.005 M 1-octanesulfonic acid sodium salt in an aqueous solution and acetonitrile (90:10, v/v). This ion-pairing agent can improve the retention and separation of the isomers. docbrown.info

Detection is commonly performed using a UV detector, as the conjugated system in the urocanate moiety provides strong UV absorbance. The selection of the detection wavelength is crucial for sensitivity and is typically set at the absorption maximum of the isomers, which is around 260-280 nm.

The table below summarizes typical HPLC conditions for the analysis of urocanic acid isomers, which are applicable to this compound.

Table 1: Typical HPLC Conditions for the Analysis of Urocanic Acid Isomers (Applicable to this compound)
ParameterCondition
ColumnReversed-phase C8 or C18, 5 µm particle size
Mobile PhaseAqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., acetonitrile or methanol)
ElutionIsocratic
Flow Rate1.0 mL/min
DetectionUV at 260-280 nm
Injection Volume20 µL

Derivatization in HPLC is a strategy used to improve the detectability of an analyte or to enhance its chromatographic properties. For this compound, derivatization can be employed to introduce a fluorescent tag, thereby significantly increasing the sensitivity of detection, especially in samples with low concentrations of the analyte.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. The imidazole ring of this compound contains a secondary amine that can be targeted for derivatization. Reagents that react with amines to form highly fluorescent products are suitable for this purpose.

A notable example is the use of dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) for the derivatization of urocanic acid isomers. This approach can be extended to this compound. The reaction of dabsyl chloride with the secondary amine of the imidazole ring results in a dabsylated derivative that can be detected with high sensitivity using a visible-light detector. This method has been successfully applied to the quantitative analysis of urocanic acid isomers in small amounts of stratum corneum.

The development of a derivatization method requires optimization of several parameters, including the reaction time, temperature, pH, and the concentration of the derivatizing agent, to ensure complete and reproducible derivatization.

Table 2: Potential Derivatization Reagents for this compound
ReagentFunctional Group TargetedDetection Method
Dabsyl chlorideSecondary amine (imidazole ring)Visible
Dansyl chlorideSecondary amine (imidazole ring)Fluorescence
FluorescaminePrimary amine (if hydrolysis of the ester occurs)Fluorescence

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS), it offers high selectivity and sensitivity for the analysis of this compound and its metabolites.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification and quantification of this compound and its metabolites in complex biological matrices. The precise mass measurement allows for the determination of the elemental composition of an ion, which greatly aids in its identification.

In the context of metabolite profiling, HRMS can be used to screen for potential metabolites of this compound by searching for predicted masses based on common metabolic transformations such as hydroxylation, oxidation, or conjugation. The high resolving power of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the separation of ions with very similar masses, reducing the likelihood of interferences from matrix components.

For quantification, HRMS can be operated in selected ion monitoring (SIM) mode, where the instrument is set to detect a narrow mass range corresponding to the ion of interest. This provides excellent selectivity and sensitivity for the quantification of this compound.

Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of this compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information.

The fragmentation pattern of this compound in MS/MS can be predicted based on its chemical structure. Common fragmentation pathways for esters include the loss of the alkoxy group. For this compound, the loss of the ethoxy radical (-•OCH2CH3) or ethylene (C2H4) from the protonated molecule would be expected. Cleavage of the bond between the carbonyl group and the acrylic double bond is also a likely fragmentation pathway. Furthermore, fragmentation of the imidazole ring can provide characteristic product ions that confirm the identity of the compound.

By analyzing the fragmentation patterns of unknown compounds and comparing them to that of a known standard of this compound, its structure can be confidently confirmed.

Table 3: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]+)
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
167.08139.05C2H4 (ethylene)
167.08121.06C2H5OH (ethanol)
167.0895.05C3H4O2 (acrylic acid)

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms in this compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the protons on the acrylic double bond (two doublets), and the protons on the imidazole ring (two singlets or doublets depending on the isomer). The chemical shifts and coupling constants of these signals provide unambiguous evidence for the structure of the molecule. docbrown.inforesearchgate.net

¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the double bond, the carbons of the imidazole ring, and the carbons of the ethyl group are all in characteristic regions of the spectrum, further confirming the structure of this compound. pressbooks.pubpressbooks.pubdocbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (E)-Ethyl Urocanate
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH3 (ethyl)~1.3 (triplet)~14
CH2 (ethyl)~4.2 (quartet)~60
CH= (acrylic)~6.3 (doublet)~120
=CH-Im (acrylic)~7.6 (doublet)~135
C=O-~167
CH (imidazole)~7.0 (singlet)~118
CH (imidazole)~7.8 (singlet)~136

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound, with its conjugated system of the imidazole ring and the acrylic acid ester, exhibits strong absorption in the UV region. The UV-Vis spectrum of trans-urocanic acid shows a broad absorption band from 260 nm to 320 nm. nih.gov this compound is expected to have a similar absorption profile, with a maximum absorption wavelength (λmax) in this range. This property is exploited for the detection of this compound in HPLC analysis. The UV spectrum can also be used to differentiate between the (E) and (Z) isomers, as they may have slightly different λmax values and molar absorptivities.

Advanced Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous structural elucidation of organic molecules like this compound. mmu.ac.uk These techniques provide detailed information about the molecule's atomic connectivity and the functional groups present, serving as a definitive confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy offer precise information on the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl group—a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂) protons—due to spin-spin coupling. youtube.com The protons on the vinyl group and the imidazole ring would appear at distinct chemical shifts, with their coupling patterns providing further structural confirmation. mmu.ac.uk Similarly, the ¹³C NMR spectrum would show unique signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the double bond and the imidazole ring, and the sp³-hybridized carbons of the ethyl group. mmu.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of this compound is characterized by prominent absorption bands that confirm its key structural features. The most distinct band is the strong absorption from the carbonyl (C=O) group of the ester, typically found in the 1750–1735 cm⁻¹ region. docbrown.info Other significant absorptions include those for C-H stretching, C=C stretching of the vinyl group and imidazole ring, and C-O stretching of the ester bond. docbrown.info The absence of a broad O-H band (typically 3300–2500 cm⁻¹) distinguishes it from its parent carboxylic acid, urocanic acid. docbrown.info

Ultrafast Spectroscopic Probes for Photodynamics

Understanding the fate of this compound upon absorption of UV radiation is critical, as its primary biological role is linked to this interaction. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy (TAS), provide real-time observation of the photophysical and photochemical processes that occur on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. nih.govnih.gov These methods allow researchers to track the flow of energy from the initial photoexcitation to the final photoproducts or return to the ground state. nih.gov

Research on urocanic acid derivatives, such as mthis compound, using gas-phase time-resolved ion-yield and time-resolved photoelectron spectroscopy has provided fundamental insights into their ultrafast photodynamics. nih.gov Upon photoexcitation to the bright ¹ππ* state, these molecules exhibit complex relaxation dynamics involving other electronic states, such as a close-lying ¹nπ* state. nih.gov The deactivation pathways and their associated time constants dictate the efficiency of energy dissipation and the quantum yield of processes like E/Z photoisomerization. Minor molecular adjustments can significantly influence these relaxation mechanisms and lifetimes. nih.gov These studies are crucial for building a foundational understanding of how urocanate derivatives manage UV energy, which is essential for designing novel, nature-inspired sunscreens. researchgate.net

Non-Invasive and In Vivo Analytical Approaches

Analyzing this compound directly within the skin provides the most biologically relevant data. Non-invasive and in vivo analytical methods are highly sought after in dermatological research to avoid altering the sample through extraction or biopsy. mdpi.com

Confocal Raman Spectroscopy: Confocal Raman spectroscopy has emerged as a powerful, non-invasive optical method for measuring the concentration profiles of specific molecules within the skin in vivo. nih.gov This technique uses a laser to excite molecules in a small focal volume, and the resulting inelastic scattering of light (the Raman effect) provides a chemical "fingerprint" of the molecules present. nih.gov It allows for the determination of the molecular composition of the skin at various depths with a resolution of micrometers. nih.govspiedigitallibrary.org

This method has been successfully applied to quantify the concentration of urocanic acid isomers in the stratum corneum. nih.govresearchgate.net Researchers can measure the baseline levels of trans-urocanic acid and monitor its conversion to cis-urocanic acid in real-time following UV exposure. researchgate.net This provides direct evidence of the photoisomerization process occurring within its natural biological environment. The ability to obtain detailed chemical information from the skin non-invasively makes confocal Raman spectroscopy an invaluable tool for studying the role of this compound in skin physiology and photoprotection. nih.govspiedigitallibrary.org

Environmental and Biological Fate Studies of Ethyl Urocanate

Mammalian Metabolic Pathways and Excretion Profiles

The metabolism of ethyl urocanate in mammals is a multi-step process involving photoisomerization, enzymatic biotransformation, and subsequent excretion of its metabolites.

In Vivo Photoisomerization and Isomer Fate

Upon topical application and subsequent exposure to ultraviolet (UV) radiation, the urocanate moiety of this compound is expected to undergo photoisomerization. The naturally synthesized form, trans-urocanic acid, absorbs UV radiation and converts to its cis-isomer. nih.govnih.gov This conversion occurs in the stratum corneum of the skin. wikipedia.orgmdpi.com Studies on urocanic acid have shown that this photoisomerization is a key event, with the cis-isomer being implicated in UV-induced immunosuppression. wikipedia.orgpnas.org While direct studies on this compound are limited, the photochemical behavior of the urocanic acid portion of the molecule is anticipated to be similar. The formation of cis-urocanic acid in the skin is efficient over a broad spectrum of both UVB and UVA radiation. nih.gov Once formed, cis-urocanic acid can persist in the skin for an extended period before gradually returning to baseline levels. nih.gov

The fate of these isomers within the mammalian system is distinct. While the skin lacks the necessary enzymes to metabolize urocanic acid, leading to its accumulation, nih.gov any portion that reaches systemic circulation would be transported to the liver and brain where the enzyme urocanase is present. researchgate.net

Enzymatic Biotransformation and Conjugation Mechanisms

The primary enzymatic biotransformation of this compound is the hydrolysis of its ester bond. This reaction is catalyzed by carboxylesterases, which are ubiquitously distributed in the body, with high concentrations in the liver. nih.govwikipedia.org These enzymes cleave the ester, yielding trans- or cis-urocanic acid and ethanol (B145695). Carboxylesterases are known to be involved in the metabolism of a wide range of xenobiotics containing ester groups. nih.govnih.gov

Following hydrolysis, the resulting urocanic acid is metabolized, primarily in the liver, by the enzyme urocanase (urocanate hydratase). wikipedia.orgnih.gov This enzyme hydrates urocanic acid to form 4-imidazolone-5-propionic acid. wikipedia.org This intermediate is then further metabolized to glutamic acid. wikipedia.orgresearchgate.net

Information regarding specific conjugation reactions for urocanic acid is not extensively detailed in the reviewed literature. However, general phase II metabolism pathways, such as glucuronidation, are responsible for increasing the water solubility of xenobiotics to facilitate their excretion. youtube.comuomus.edu.iq It is plausible that urocanic acid or its metabolites could undergo such conjugation reactions.

Microbial Degradation and Biodegradability

The fate of this compound in the environment is largely determined by its susceptibility to microbial degradation. Microorganisms play a crucial role in breaking down this compound, influencing its persistence and potential environmental impact.

Pathways of Urocanate and Imidazole (B134444) Derivative Catabolism in Microorganisms

Numerous microorganisms possess the enzymatic machinery to degrade urocanic acid and other imidazole derivatives. nih.gov Bacteria isolated from soil, sewage, and human skin have demonstrated the ability to metabolize both trans- and cis-urocanic acid. nih.gov A key enzyme in this process is cis-urocanic acid isomerase, which converts the cis-isomer to the trans-form, allowing it to enter the classical L-histidine degradation pathway. nih.gov

The catabolism of urocanic acid in bacteria typically proceeds through the "urocanase pathway," which is analogous to the pathway in mammals, leading to the formation of imidazolonepropionate and subsequently glutamate. researchgate.net Some skin-resident bacteria, such as Staphylococcus epidermidis, can utilize urocanase to metabolize cis-urocanic acid. nih.gov The degradation of the imidazole ring itself has been shown to be possible for C-substituted derivatives, while N-substituted imidazoles are more resistant to biodegradation. researchgate.net

Factors Influencing Environmental Persistence and Transformation

The environmental persistence of this compound is influenced by a variety of factors that affect its rate of microbial degradation. These can be categorized as factors related to the compound's structure and properties, and external environmental factors.

Structural and Chemical Factors:

Molecular Weight and Structure: Generally, compounds with lower molecular weights and simpler structures are more readily biodegradable.

Substituents: The type, number, and position of substituents on the imidazole ring can significantly impact biodegradability. For instance, N-alkylation of the imidazole ring can block enzymatic attack and reduce degradation rates. researchgate.net

Solubility and Lipophilicity: The solubility of a compound affects its availability to microorganisms. A certain degree of lipophilicity can be necessary for a compound to be susceptible to microbial decomposition. nih.gov

Environmental Factors:

Microbial Population: The presence of microbial populations adapted to degrading imidazole-containing compounds is crucial.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the rate of degradation. nih.gov

Temperature, pH, and Moisture: These environmental parameters directly affect microbial growth and enzymatic activity, thereby influencing the rate of biodegradation. nih.gov

Bioavailability, Distribution, and Clearance Mechanisms

The bioavailability, distribution, and clearance of this compound are key pharmacokinetic parameters that determine its systemic exposure and potential biological effects following topical application.

For topically applied substances, bioavailability refers to the rate and extent to which the active moiety reaches the site of action within the skin, with minimal systemic absorption being a desirable trait for locally acting agents. nih.gov The assessment of topical bioavailability is complex, as systemic concentrations may not accurately reflect the concentration at the target site in the skin. nih.govnih.gov

While specific data on the bioavailability and distribution of this compound are not available in the reviewed literature, some inferences can be made based on its chemical properties and the behavior of similar compounds. As an ester, this compound is more lipophilic than urocanic acid, which may facilitate its penetration into the stratum corneum. Following potential hydrolysis in the skin, the resulting urocanic acid would be more polar.

Clearance is a measure of the body's ability to eliminate a drug from the plasma and is a function of both renal excretion and hepatic metabolism. mdpi.com The clearance of the urocanic acid portion of this compound would primarily occur through hepatic metabolism via the urocanase pathway. The ethanol released upon hydrolysis would be metabolized through its well-established pathways. The resulting metabolites of both urocanic acid and ethanol are then expected to be eliminated from the body, primarily through renal excretion. mdpi.com

Future Directions and Translational Outlook in Ethyl Urocanate Research

Addressing Knowledge Gaps in Mechanisms of Action and Target Identification

A significant hurdle in the clinical development of ethyl urocanate is the incomplete understanding of its precise molecular mechanisms of action. While it is established that the cis-isomer of urocanic acid possesses immunosuppressive properties, the exact signaling pathways and molecular targets are not fully elucidated. Future research must prioritize the definitive identification of the direct binding partners of this compound and its metabolites.

One promising lead is the identification of the serotonin (B10506) 2A (5-HT2A) receptor as a potential target for cis-urocanic acid, mediating its immunosuppressive effects. However, it remains to be determined if this compound or its cis-isomer directly interacts with this receptor with sufficient affinity and specificity to account for all its biological activities. Further studies, such as radioligand binding assays and functional receptor assays, are crucial to validate this interaction.

Moreover, the possibility of other, as-yet-unidentified targets cannot be discounted. A broader, unbiased screening approach is warranted to comprehensively map the interactome of this compound. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational molecular docking studies could reveal novel protein interactions. For instance, studies on cis-urocanic acid have indicated that it can inhibit the activity of serine/threonine and tyrosine phosphatases in bladder carcinoma cells, suggesting a broader impact on cellular signaling cascades that warrants further investigation in an immunological context. nih.gov A comprehensive understanding of these molecular interactions is paramount for predicting the full spectrum of its physiological effects and for the rational design of future therapeutic strategies.

Strategic Development of Novel this compound Analogues with Optimized Efficacy and Selectivity

The development of novel analogues of this compound represents a promising strategy to enhance its therapeutic index. By systematically modifying the chemical structure of this compound, it may be possible to design compounds with improved pharmacokinetic properties, greater potency, and enhanced selectivity for specific molecular targets.

Future synthetic efforts could focus on several key areas. Modification of the ethyl ester group could modulate the compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the synthesis of a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives has demonstrated how modifications to the ethyl ester can influence biological activity. nih.gov

Furthermore, alterations to the imidazole (B134444) ring of the urocanic acid backbone could lead to analogues with altered binding affinities for their molecular targets. The synthesis of various urocanic acid derivatives has been explored as starting materials for the total synthesis of other complex molecules, and this knowledge could be leveraged to create a library of this compound analogues for biological screening. researchgate.net The synthesis of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates has also showcased the potential for developing structurally diverse ethyl ester compounds with potent biological activities. nih.gov A structure-activity relationship (SAR) study of these new analogues would be instrumental in identifying the key chemical features responsible for their biological effects, paving the way for the rational design of next-generation immunomodulatory agents.

Advancements in Preclinical Models and Challenges in Clinical Translation

The successful translation of this compound from the laboratory to the clinic is contingent upon the use of robust and predictive preclinical models. While initial studies may utilize in vitro cell-based assays to assess immunomodulatory activity, it is crucial to progress to more complex in vivo models that can recapitulate the intricacies of the human immune system.

A variety of experimental animal models are available for evaluating potential immunomodulators. researchgate.net For this compound, models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis for rheumatoid arthritis, would be particularly relevant. Additionally, skin inflammation models could be employed to investigate its topical immunomodulatory effects. Preclinical studies with cis-urocanic acid have shown its ability to suppress contact hypersensitivity reactions in mice, providing a foundational model for assessing the efficacy of this compound and its analogues.

Despite the insights gained from animal models, significant challenges remain in the clinical translation of novel therapeutics. One major hurdle is the potential for species-specific differences in drug metabolism and immune responses. Therefore, data from animal studies must be interpreted with caution, and where possible, supplemented with studies using human cells and tissues. Furthermore, the development of reliable biomarkers to monitor the biological activity and therapeutic efficacy of this compound in human subjects will be critical for successful clinical trials. The journey to clinical application will require a carefully planned and executed series of preclinical toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Roles

To gain a holistic understanding of the biological roles of this compound, future research should embrace a systems biology approach, integrating data from multiple "omics" platforms. Transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling) can provide a comprehensive snapshot of the cellular and physiological changes induced by this compound.

For instance, microarray or RNA-sequencing analysis of immune cells treated with this compound could reveal the gene expression signatures associated with its immunomodulatory effects. This could lead to the identification of key signaling pathways and regulatory networks that are perturbed by the compound. Proteomic analysis could then be used to validate these findings at the protein level and to identify post-translational modifications that may be critical for its mechanism of action.

Metabolomic studies, on the other hand, could shed light on how this compound affects cellular metabolism and identify novel biomarkers of its activity. The integration of these multi-omics datasets, through sophisticated bioinformatics and computational modeling, will be instrumental in constructing a comprehensive picture of the biological effects of this compound. nih.gov This systems-level understanding will not only deepen our knowledge of its fundamental biology but also facilitate the identification of novel therapeutic applications and patient populations that are most likely to benefit from treatment.

Q & A

Q. What are the established methods for synthesizing and characterizing ethyl urocanate in laboratory settings?

Q. Which analytical techniques are critical for assessing this compound’s purity and structural integrity?

  • HPLC : To resolve isomers and quantify purity using polar columns (e.g., LiChrosorb-CN) with hexane/EtOH mobile phases .
  • NMR Spectroscopy : Detects stereochemical features (e.g., NOE effects between imidazole and acrylate groups) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns. Ensure documentation aligns with IUPAC nomenclature and SI units .

Q. How does this compound function as a UV absorber, and what spectroscopic methods validate its photostability?

this compound absorbs UV via its conjugated acrylate-imidazole system. Time-resolved absorption spectroscopy (TAS) in ethanol reveals excited-state lifetimes (e.g., 371–467 ps for methyl derivatives), with data analyzed via global fitting to extract decay-associated spectra .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective dimerization of this compound under UV exposure?

Photodimerization proceeds via a biradical intermediate stabilized by anticonfiguration of ester groups. AM1 semi-empirical calculations show head-to-head dimers are thermodynamically favored (e.g., ΔHƒ = -234 kcal/mol), aligning with experimental yields (>66% for trans-dimers) .

Q. How can researchers resolve contradictions in reported photodegradation kinetics of this compound derivatives?

Discrepancies arise from solvent polarity, excitation wavelengths, and data analysis methods. For example, TAS in ethanol (λex = 285–300 nm) shows mthis compound’s lifetime varies by 30% across studies; cross-validate using controlled oxygen-free conditions and global kinetic models .

Q. What role does this compound play in metabolomic studies, particularly in microbial or mammalian systems?

Urocanate metabolism in gut microbiota involves reductase (UrdA) activity, converting urocanate to imidazole propionate (ImP). While this compound’s direct role is unclear, its hydrolysis to urocanic acid may link to microbial pathways implicated in metabolic disorders .

Q. How can computational modeling optimize this compound’s photophysical properties for advanced applications?

Density functional theory (DFT) or time-dependent DFT (TD-DFT) predicts electronic transitions and excited-state dynamics. Compare computed λmax with experimental UV-Vis spectra to guide structural modifications (e.g., N-methylation shifts λmax by 15–20 nm) .

Q. What experimental strategies address challenges in quantifying this compound in biological matrices?

Use LC-MS/MS with deuterated internal standards to mitigate matrix effects. Validate recovery rates (>90%) in plasma or tissue homogenates via spike-and-recovery assays .

Data Contradiction Analysis

Q. Why do studies report conflicting quantum yields for this compound’s photoisomerization?

Variations stem from:

  • Solvent Effects : Polar solvents stabilize charge-separated states, altering reaction pathways.
  • Detection Limits : Low signal-to-noise ratios in transient absorption spectra skew lifetime calculations. Standardize protocols using reference actinometers (e.g., ferrioxalate) and replicate under inert atmospheres .

Methodological Recommendations

Q. How should researchers design experiments to explore this compound’s structure-activity relationships?

  • Synthetic Modulation : Introduce substituents (e.g., N-methyl groups) to alter electron density.
  • Photochemical Assays : Compare dimerization yields and kinetics under UVA/UVB irradiation.
  • Computational Screening : Prioritize derivatives with predicted red-shifted absorption using TD-DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.